molecular formula C21H16N2O5 B5991802 10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one

Cat. No.: B5991802
M. Wt: 376.4 g/mol
InChI Key: WJLXAXBJDVALOL-UHFFFAOYSA-N
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Description

10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines

Preparation Methods

The synthesis of 10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the N-arylation of 2-aminophenols with 2-halogenated benzoic or phenylacetic acids, followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . This process can be optimized to achieve high yields and purity of the desired compound.

Chemical Reactions Analysis

10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one undergoes various chemical reactions, including:

Scientific Research Applications

10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

10-(4-methoxybenzyl)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can be compared with other similar compounds, such as:

  • N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones
  • Acridones
  • 7,12-dihydrodibenzo[b,e][1,4]oxazocin-6H-ones
  • Dibenzo[b,f]azepin-10(11H)-ones

These compounds share similar structural features but differ in their specific functional groups and ring systems, which can lead to variations in their chemical properties and applications .

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-9-nitrobenzo[b][1,4]benzoxazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c1-27-16-9-6-14(7-10-16)13-22-18-4-2-3-5-19(18)28-20-12-15(23(25)26)8-11-17(20)21(22)24/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLXAXBJDVALOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3OC4=C(C2=O)C=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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